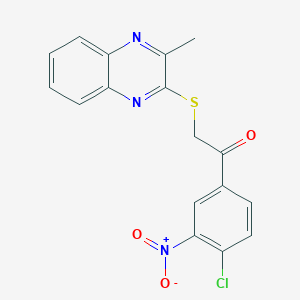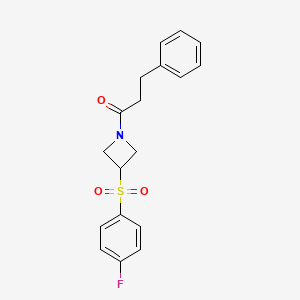
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one” is a chemical compound with the molecular formula C19H17FN2O3S . It has a molecular weight of 372.4 g/mol . The compound is characterized by the presence of a fluorophenyl group, a sulfonyl group, an azetidinyl group, and a phenylpropanone group .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups. It has a fluorophenyl group, which is a phenyl ring with a fluorine atom attached. It also has a sulfonyl group, which consists of a sulfur atom double-bonded to two oxygen atoms. The azetidinyl group is a four-membered ring containing three carbon atoms and one nitrogen atom. Finally, the phenylpropanone group consists of a phenyl ring attached to a propanone group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 372.4 g/mol, a topological polar surface area of 78.6 Ų, and a complexity of 621 . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 372.09439174 g/mol . It has a rotatable bond count of 4 .
Scientific Research Applications
Cholesterol Absorption Inhibition
One study highlights the design of SCH 58235, a derivative closely related to the requested compound, as a potent, orally active inhibitor of cholesterol absorption. This compound was developed following the structure-activity relationship (SAR) analysis of its precursors and showed remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model. The study suggests its potential in lowering plasma cholesterol levels, providing a pathway to manage hypercholesterolemia (Rosenblum et al., 1998).
Antimicrobial Properties
Another area of research involves the synthesis and characterization of azetidin-2-one-based derivatives for their antibacterial and antifungal activities. A study synthesizing a series of phenyl sulfonyl pyrazoline derivatives of azetidin-2-one demonstrated significant antibacterial and antifungal properties. These compounds were synthesized by reacting 3-chloro-1-{4-[5-(substituted phenyl)-4,5-dihydro-pyrazol-3-yl]phenyl}-4-(4-Chlorophenyl)azetidin-2-one with Benzene sulfonyl chloride, indicating their potential as antimicrobial agents (Shah et al., 2014).
Drug Development and Biochemical Evaluation
Research on azetidin-2-ones also extends into drug development, particularly in the synthesis of compounds with antitumor activities. For instance, derivatives of azetidin-2-one have been investigated for their ability to target tubulin and inhibit cancer cell proliferation. One study synthesized a series of 3-phenoxy-1,4-diarylazetidin-2-ones, discovering compounds with potent antiproliferative properties against breast cancer cells. These findings underscore the relevance of azetidin-2-one derivatives in developing new antitumor agents (Greene et al., 2016).
properties
IUPAC Name |
1-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-15-7-9-16(10-8-15)24(22,23)17-12-20(13-17)18(21)11-6-14-4-2-1-3-5-14/h1-5,7-10,17H,6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEARQZLXUQSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-3-phenylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2513749.png)
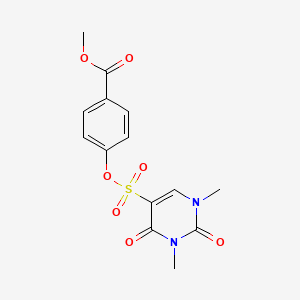
![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)
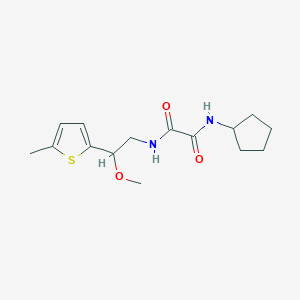
![N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea](/img/structure/B2513753.png)
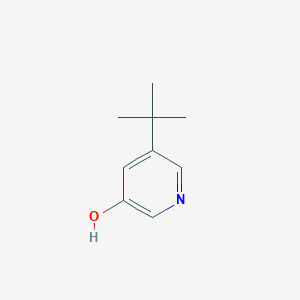
![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide](/img/structure/B2513756.png)
![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)
![N-(4-fluorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2513760.png)
![3-chloro-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2513763.png)
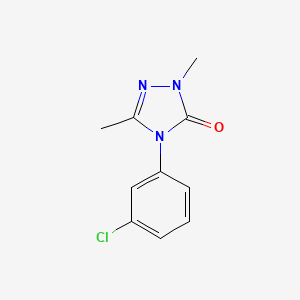
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine](/img/structure/B2513765.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2513766.png)
